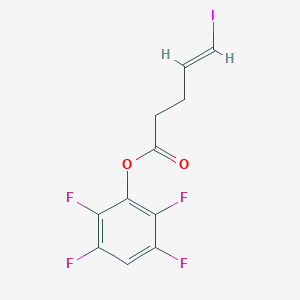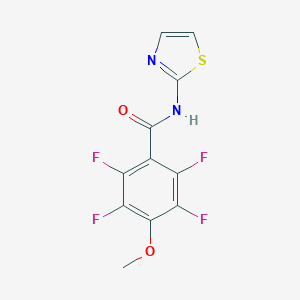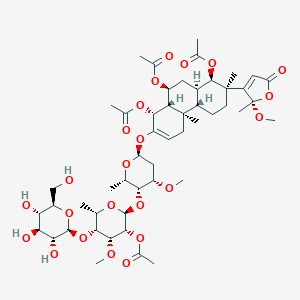
22,23-Epoxy-2-aza-2,3-dihydrosqualene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22,23-Epoxy-2-aza-2,3-dihydrosqualene (EAD) is a synthetic compound that has been extensively studied for its potential applications in scientific research. EAD is a derivative of squalene, a natural compound found in shark liver oil, which has been shown to have a range of biological activities. EAD has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
The mechanism of action of 22,23-Epoxy-2-aza-2,3-dihydrosqualene is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of cholesterol and other lipids. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant activity and may contribute to the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
22,23-Epoxy-2-aza-2,3-dihydrosqualene has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized chemical properties. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 22,23-Epoxy-2-aza-2,3-dihydrosqualene, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the elucidation of its mechanism of action. This compound may also have applications in other fields, such as materials science and engineering. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
22,23-Epoxy-2-aza-2,3-dihydrosqualene can be synthesized using various methods, including a reaction between squalene and hydrazine, followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of squalene with hydrazine hydrate, followed by oxidation with hydrogen peroxide and catalytic iodine. These methods have been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
22,23-Epoxy-2-aza-2,3-dihydrosqualene has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
132905-42-1 |
|---|---|
Molekularformel |
C5H14N2O2 |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+ |
InChI-Schlüssel |
GWEMXZKDKGDITR-WOQKMROYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Synonyme |
22,23-EADS 22,23-epoxy-2-aza-2,3-dihydrosqualene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)




